molecular formula C22H19ClN4O2S B2547667 N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021228-02-3

N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2547667
CAS No.: 1021228-02-3
M. Wt: 438.93
InChI Key: NFZXTMVOUVKYFI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Computational Analysis

The antiviral active molecule, closely related to the chemical structure specified, was characterized using vibrational spectroscopy techniques such as Raman and Fourier transform infrared spectroscopy. These studies were supported by density functional theory calculations to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the molecule. The natural bond orbital analysis indicated the stability of the molecule due to stereo-electronic interactions, which were also substantiated by vibrational spectral analysis. Furthermore, the study also delved into the pharmacokinetic properties and in-silico docking to assess the inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Antifolate Inhibitory Activity

Another research direction involves the synthesis of derivatives as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. These compounds were evaluated against various thymidylate synthases and dihydrofolate reductases from human and bacterial sources, indicating their potential as dual inhibitors with significant antitumor activity (Gangjee et al., 1996; 2007).

Antibacterial Activity

A study on the synthesis and QSAR of derivatives for potential antibacterial activity against gram-positive and gram-negative bacteria highlighted the significance of structural and physicochemical parameters. This research presents a positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character, which is vital for enhancing antibacterial activity (Desai et al., 2008).

Molecular Docking and Antiviral Potency

Further analysis through quantum chemical insight into the molecular structure, natural bond orbital analysis, and drug-likeness evaluation of a novel antiviral active molecule related to the specified structure revealed its potential as an antiviral agent. This study emphasizes the molecule's interaction with SARS-CoV-2 protease, presenting a promising route for antiviral drug development (Mary et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-6-4-3-5-7-14)26-22(27)30-13-18(28)25-16-10-8-15(23)9-11-16/h3-12,24H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZXTMVOUVKYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.